molecular formula C26H21N3O B11685533 2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide

2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide

Cat. No.: B11685533
M. Wt: 391.5 g/mol
InChI Key: INTNGDNMYQMERC-UHABJUFRSA-N
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Description

2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide typically involves multiple steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group using potassium permanganate.

    Hydrazide Formation: The hydrazide moiety is formed by reacting the carboxylic acid with hydrazine hydrate under reflux conditions.

    Final Condensation: The final step involves the condensation of the hydrazide with 2-methyl-3-phenyl-allylidene, typically under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is not fully understood but is believed to involve interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid derivatives: Share the quinoline core and carboxylic acid group.

    Phenylhydrazides: Contain the hydrazide moiety and phenyl group.

Uniqueness

2-Phenyl-quinoline-4-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O/c1-19(16-20-10-4-2-5-11-20)18-27-29-26(30)23-17-25(21-12-6-3-7-13-21)28-24-15-9-8-14-22(23)24/h2-18H,1H3,(H,29,30)/b19-16+,27-18+

InChI Key

INTNGDNMYQMERC-UHABJUFRSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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